Sulfamethoxypyridazine acetyl

Description

Contextualization within Sulfonamide Antibiotic Research

The journey to understanding sulfamethoxypyridazine (B1681782) acetyl begins with the broader history of sulfonamide research.

Historical Trajectory of Sulfonamide Development as Research Compounds

The development of sulfonamides marked a pivotal moment in the history of antimicrobial chemotherapy. While their clinical applications are well-documented, their role as research compounds has been equally profound. The initial discovery of prontosil (B91393) and its active metabolite, sulfanilamide (B372717), opened the door to the synthesis and investigation of thousands of sulfonamide derivatives. This extensive research effort was not solely aimed at developing new drugs but also at understanding the fundamental principles of structure-activity relationships (SAR). Researchers meticulously modified the sulfanilamide scaffold, leading to the development of compounds with varied pharmacokinetic and pharmacodynamic properties. This exploration provided a rich dataset for the nascent field of medicinal chemistry and continues to be a case study in drug design and development.

Evolution of Sulfonamide Derivatives in Chemical Biology Research

The utility of sulfonamides in research extends beyond their antimicrobial properties. In the field of chemical biology, sulfonamide derivatives have been instrumental as probes and inhibitors of enzymatic processes. For instance, they have been crucial in studying dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in microorganisms. asm.org The study of how different sulfonamides interact with DHPS has provided valuable insights into enzyme kinetics and inhibition mechanisms. asm.org Furthermore, the synthesis of novel sulfonamide derivatives, including Schiff bases, has been a fertile ground for exploring new chemical entities with potential biological activities, ranging from anticancer to antioxidant effects. researchgate.netnih.gov

Rationale for Academic Investigation of Acetylated Sulfonamides

The acetylation of sulfonamides is a key area of academic inquiry, with sulfamethoxypyridazine acetyl serving as a prime example.

Significance of N-Acetylation in Chemical and Biological Systems Research

N-acetylation is a fundamental metabolic pathway for a wide array of xenobiotics, including sulfonamides. In the context of chemical and biological systems research, the study of N-acetylation provides critical insights into drug metabolism and its consequences. The acetylation of the N4-amino group of sulfonamides is a major route of biotransformation in many species. nih.gov This metabolic step can significantly alter the physicochemical properties of the parent compound, affecting its solubility, protein binding, and excretion profile. Research into the acetylation of various sulfonamides has helped to elucidate the role of N-acetyltransferases (NATs), the enzymes responsible for this reaction, and their genetic polymorphisms, which can lead to variations in drug metabolism among individuals.

Distinctions and Research Focus on Sulfamethoxypyridazine Acetyl as a Metabolite or Prodrug in Research Paradigms

The concept of acetylated sulfonamides as prodrugs has also been explored in research. While the acetylated form is generally less active than the parent compound, it can, under certain conditions, be hydrolyzed back to the active sulfonamide. asm.org This raises the possibility of designing acetylated derivatives as prodrugs with altered pharmacokinetic properties, potentially leading to more targeted delivery or sustained release of the active agent. However, the primary research focus on sulfamethoxypyridazine acetyl remains its role as a metabolite and a biomarker for the parent drug's metabolism. nih.govresearchgate.netdss.go.th

Research Data on Sulfamethoxypyridazine and its Acetyl Metabolite

The following tables summarize key research findings related to sulfamethoxypyridazine and its acetylated form.

Pharmacokinetic Parameters of Sulfamethoxypyridazine in Goats

| Parameter | Value |

|---|---|

| Distribution Half-Life | 0.10 ± 0.03 h |

| Elimination Half-Life | 6.28 ± 0.44 h |

| Apparent Volume of Distribution | 0.39 ± 0.02 L/kg |

| Total Body Clearance | 0.73 ± 0.06 ml/kg/min |

Data from a study on the intravenous administration of sulfamethoxypyridazine in goats. cirad.fr

Acetylation of Sulfamethoxypyridazine in Goats

| Time Point | Percentage of N-acetyl-sulfamethoxypyridazine in Serum |

|---|---|

| 2.5 min | 4.49% |

| 12 h | 25.07% |

| Overall Mean (24h) | 11.99 ± 1.66% |

The degree of acetylation of sulfamethoxypyridazine in goat serum over a 24-hour period. cirad.fr

Urinary Excretion of Sulfamethoxypyridazine and its Acetyl Metabolite in Goats

| Compound | Percentage of Administered Dose Excreted in 24h |

|---|---|

| Free Sulfamethoxypyridazine + N-acetyl-metabolite | 2.97 ± 0.50% |

Cumulative urinary excretion of sulfamethoxypyridazine and its metabolite over 24 hours. cirad.fr

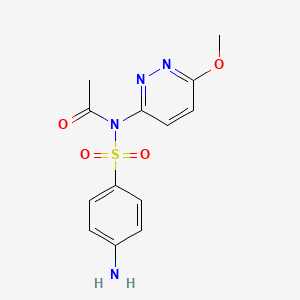

Structure

3D Structure

Properties

CAS No. |

3568-43-2 |

|---|---|

Molecular Formula |

C13H14N4O4S |

Molecular Weight |

322.34 g/mol |

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(6-methoxypyridazin-3-yl)acetamide |

InChI |

InChI=1S/C13H14N4O4S/c1-9(18)17(12-7-8-13(21-2)16-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3 |

InChI Key |

PRQPWOFXPDTCSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=NN=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Approaches

General Principles of Sulfonamide Synthesis Relevant to Acetylated Forms

The construction of the sulfonamide moiety is a well-established process in organic synthesis, typically involving the formation of a stable sulfur-nitrogen bond. The synthesis of aromatic sulfonamides, the class to which Sulfamethoxypyridazine (B1681782) acetyl belongs, follows a series of foundational reaction pathways.

The classical and most common synthesis of aromatic sulfonamides begins with simple, readily available aromatic precursors. nih.gov A typical pathway starts with benzene (B151609) or a derivative like aniline (B41778). nih.govwisc.edu The key intermediate is an aromatic sulfonyl chloride, which serves as the electrophilic partner for the subsequent reaction with an amine.

A representative synthetic sequence involves the following steps:

Acetylation of Aniline: Aniline is first reacted with an acetylating agent, such as acetic anhydride (B1165640), to form acetanilide (B955). wisc.edu This step is crucial for protecting the amino group. nih.govwisc.edu

Chlorosulfonation: The acetanilide then undergoes electrophilic aromatic substitution with chlorosulfonic acid. The acetamido group is an ortho-, para-director, and due to steric hindrance, the bulky chlorosulfonyl group (-SO₂Cl) is added predominantly at the para position, yielding 4-acetamidobenzenesulfonyl chloride. nih.gov

Amination/Condensation: The newly formed sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide bond. In the synthesis of the parent compound for Sulfamethoxypyridazine acetyl, this would involve condensing the sulfonyl chloride with an aminopyridazine derivative. chemicalbook.comquimicaorganica.org

Deprotection: The acetyl group on the aromatic amine is removed, typically by acid hydrolysis, to reveal the free amine of the final sulfonamide drug. nih.gov

| Precursor/Intermediate | Role in Synthesis |

| Aniline | Starting aromatic amine precursor. wisc.edu |

| Acetic Anhydride | Acetylating agent used to protect the aniline amino group. wisc.edu |

| Acetanilide | Protected intermediate, directs chlorosulfonation to the para position. nih.gov |

| Chlorosulfonic Acid | Reagent for introducing the sulfonyl chloride group onto the aromatic ring. nih.gov |

| 4-acetamidobenzenesulfonyl chloride | Key electrophilic intermediate for forming the sulfonamide bond. nih.gov |

| Ammonia or Primary/Secondary Amine | Nucleophile that reacts with the sulfonyl chloride to form the sulfonamide. nih.gov |

In the context of classical sulfonamide synthesis, acetylation serves a critical, albeit temporary, role as a protecting group strategy. wisc.edu The primary amino group of aniline is highly reactive and would undergo undesirable side reactions under the harsh, strongly acidic and oxidizing conditions of chlorosulfonation. nih.govwisc.edu

The key functions of this initial acetylation step are:

Preventing Protonation: In the presence of strong acid, the free amino group would be protonated to form an anilinium ion, which deactivates the aromatic ring towards electrophilic substitution. nih.gov

Avoiding Side Reactions: The unprotected amine could react with the chlorosulfonic acid itself.

Directing Regioselectivity: The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-directing group. It ensures that the sulfonation occurs almost exclusively at the para position, leading to the desired isomer with high yield and purity. wisc.edu

This protective acetylation is reversed in a later step to yield the pharmacologically active primary aromatic amine, which is a key structural feature of many sulfa drugs. nih.gov This is distinct from the final N-acetylation that produces a compound like Sulfamethoxypyridazine acetyl.

Specific Synthetic Routes for Sulfamethoxypyridazine Acetyl and Analogs

The synthesis of Sulfamethoxypyridazine acetyl itself involves the derivatization of the parent drug, Sulfamethoxypyridazine. This process falls under the category of N-acyl derivatization, a common strategy to modify the properties of a parent molecule.

N-acyl derivatization involves the attachment of an acyl group (such as acetyl) to a nitrogen atom. In the case of Sulfamethoxypyridazine acetyl, this occurs at the sulfonamide nitrogen. nih.gov This transformation is typically achieved by reacting the parent sulfonamide with an acylating agent. researchgate.net

Common strategies include:

Reaction with Acid Anhydrides: Acetic anhydride is a frequently used and efficient reagent for the acetylation of sulfonamides. The reaction can often be performed under catalyst-free conditions, sometimes in water or solvent-free environments, making it an environmentally friendly option. researchgate.net

Reaction with Acyl Chlorides: Acyl chlorides, such as acetyl chloride, are more reactive than anhydrides and are also effective for N-acylation. These reactions are typically run in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. ekb.eg

Catalyzed Reactions: Various catalysts, including Lewis acids like Bi(OTf)₃ or solid acid catalysts, can be employed to accelerate the N-acylation of sulfonamides, often leading to very rapid reaction times and high yields. researchgate.net

| Acylating Agent | Typical Conditions | Advantages/Notes |

| Acetic Anhydride | Water or solvent-free, heat. researchgate.net | Environmentally friendly, efficient. |

| Acetyl Chloride | Aprotic solvent with a base (e.g., pyridine). ekb.eg | High reactivity, suitable for less reactive sulfonamides. |

| N-acylbenzotriazoles | Presence of a strong base (e.g., NaH). researchgate.net | Effective for both primary and secondary sulfonamides. |

This N-acylation is a post-synthesis modification of the core drug molecule, Sulfamethoxypyridazine, which itself is synthesized by reacting 4-aminobenzenesulfonamide with 3,6-dichloropyridazine, followed by a substitution reaction with sodium methoxide (B1231860) to install the methoxy (B1213986) group. chemicalbook.com

Modern organic synthesis has introduced numerous advanced techniques that offer alternatives to the classical chlorosulfonation route and provide new ways to create diverse sulfonamide analogs. These methods often feature milder conditions, broader functional group tolerance, and novel reaction pathways.

Palladium-Catalyzed Coupling: Methods have been developed for the palladium-catalyzed cross-coupling of aryl halides or iodides with sulfonamide precursors. organic-chemistry.orgorganic-chemistry.org For instance, aryl iodides can be coupled with a sulfur dioxide surrogate (DABSO), which can then be converted in a one-pot process to a wide range of sulfonamides. organic-chemistry.org

Electrochemical Synthesis: An environmentally benign approach involves the direct electrochemical oxidative coupling of thiols and amines to form the S-N bond of the sulfonamide. ucl.ac.uk This method is driven by electricity, avoids sacrificial reagents, and proceeds rapidly under mild conditions. ucl.ac.uk

Use of Sulfonyl Azides: Sulfonyl azides have emerged as versatile precursors for sulfonamide synthesis. They can undergo reactions such as palladium-catalyzed carbonylation to generate sulfonyl isocyanates in situ, which can then be trapped by amines to form sulfonamides. acs.org

Cascade Reactions: Innovative cascade reactions have been designed to construct complex cyclic sulfonamides. These processes combine multiple reaction steps into a single operation, improving efficiency and avoiding the isolation of potentially toxic intermediates. york.ac.uk

These advanced methods expand the chemical space available for sulfonamide-based drug discovery, allowing for the synthesis of novel analogs of existing drugs like Sulfamethoxypyridazine with diverse structural modifications.

Prodrug Design and Research Implications of Acetylation

The acetylation of the sulfonamide nitrogen, which creates Sulfamethoxypyridazine acetyl, is a deliberate chemical modification often employed in prodrug design. nih.govnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through metabolic processes.

The N-acetylation of a sulfonamide can significantly alter its physicochemical properties. The acetyl group can increase lipophilicity and modulate solubility. The primary research implication is that the N-acyl sulfonamide bond can be designed to be metabolically labile, allowing it to be cleaved in vivo by enzymes to release the parent, active sulfonamide drug. nih.gov

Research into N-acyl sulfonamides as prodrugs has shown several benefits:

Improved Pharmacokinetics: N-acylation can be used to modify the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. For example, the sodium salt of an N-propionyl sulfonamide demonstrated much improved pharmacological profiles and properties suitable for both oral and parenteral administration compared to the parent drug. nih.gov

Enhanced Solubility: Attaching solubilizing groups via N-acylation has been explored as a strategy to improve the aqueous solubility of poorly soluble drug candidates. nih.gov

Targeted Delivery: Prodrug strategies can be used for targeted drug delivery. For instance, azo-prodrugs of sulfonamides have been designed for colon-specific delivery, where the azo bond is cleaved by bacterial azoreductases in the colon to release the active drug locally. derpharmachemica.com

The conversion of Sulfamethoxypyridazine to its acetylated form is a classic example of a prodrug strategy. The acetyl group renders the molecule inactive, and its therapeutic effect relies on the in vivo hydrolysis of the N-acetyl bond to regenerate the active Sulfamethoxypyridazine.

Chemical Strategies for Prodrug Formation through Acetylation

The synthesis of N-acetyl sulfonamide prodrugs, such as Sulfamethoxypyridazine acetyl, involves the acylation of the sulfonamide nitrogen of the parent drug. researchgate.net This transformation is a strategic approach to modify the drug's properties. The IUPAC name for this prodrug is N-(4-aminophenyl)sulfonyl-N-(6-methoxypyridazin-3-yl)acetamide, which confirms the location of the acetyl group on the sulfonamide nitrogen. nih.gov

The N-acylation of sulfonamides can be achieved through several established synthetic routes. researchgate.net Generally, these methods involve the reaction of the parent sulfonamide with an acetylating agent in the presence of a base or catalyst. researchgate.net The primary challenge in synthesizing N1-acetylated sulfonamides is to ensure selectivity, avoiding acetylation at the N4-amino group of the sulfanilamide (B372717) moiety.

Common laboratory-scale strategies for the N-acetylation of sulfonamides include:

Reaction with Acyl Chlorides or Anhydrides: The most direct method involves treating the sulfonamide with acetyl chloride or acetic anhydride. researchgate.net This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or acetic acid) and facilitate the reaction. researchgate.net

Use of Coupling Reagents: Carboxylic acids can be coupled directly with sulfonamides using coupling agents like carbodiimides (e.g., DCC, EDCI). This method is effective but may require purification to remove byproducts. researchgate.net

Lewis Acid Catalysis: The reaction can also be conducted under acidic conditions using a Lewis acid catalyst to activate the acetylating agent. researchgate.net

The selection of the synthetic route depends on factors such as the stability of the starting material, desired yield, and scalability of the process.

Table 1: Overview of Synthetic Methods for N-Acetylation of Sulfonamides

| Acetylating Agent | Typical Catalyst/Base | Key Advantages | Potential Considerations |

|---|---|---|---|

| Acetic Anhydride | Pyridine, Triethylamine | Readily available, high reactivity | Can sometimes lead to side reactions if not controlled |

| Acetyl Chloride | Pyridine, Triethylamine | Highly reactive, often gives high yields | Generates corrosive HCl byproduct |

| Acetic Acid | Carbodiimides (DCC, EDCI) | Milder conditions | Requires coupling agent and byproduct removal |

Investigative Approaches for In Situ Conversion and Bioactivation Research

Once a prodrug like Sulfamethoxypyridazine acetyl is synthesized, it is crucial to investigate its conversion back to the active parent drug, sulfamethoxypyridazine, within a biological system. This process, known as bioactivation or in situ conversion, is typically mediated by enzymes. Research in this area employs a combination of in vitro and in vivo models to understand the rate, extent, and location of this conversion.

In Vitro Studies: In vitro systems provide a controlled environment to study the enzymatic hydrolysis of the acetyl group. These studies are essential for identifying the enzymes responsible and for predicting the prodrug's behavior in vivo. Common models include:

Subcellular Fractions: Incubating the prodrug with liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes, can elucidate the role of hepatic metabolism in prodrug conversion.

Hepatocytes: Using primary hepatocytes or cultured liver cell lines (e.g., HepaRG) offers a more comprehensive model, as these cells have a full complement of metabolic enzymes and cofactors. domainex.co.uk

Recombinant Enzymes: Specific hydrolases, such as carboxylesterases or amidases, can be used to confirm their role in cleaving the N-acetyl bond.

In Vivo Studies: Animal models are used to study the complete pharmacokinetic profile of the prodrug and the released parent drug. These studies involve administering the prodrug and collecting biological samples (typically blood or plasma) over time.

Pharmacokinetic Profiling: Following administration, the concentrations of both Sulfamethoxypyridazine acetyl and the parent sulfamethoxypyridazine are measured in plasma. nih.govnih.gov This data allows for the determination of key pharmacokinetic parameters such as absorption rate, half-life, and the extent of conversion of the prodrug to the active drug. karger.comnih.gov

Analytical Techniques: The accurate quantification of the prodrug and its active metabolite in complex biological matrices is fundamental to these investigations.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the prodrug from the parent drug and other metabolites. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying drug concentrations in pharmacokinetic studies, allowing for precise measurement even at very low levels. nih.govresearchgate.net

Studies on the hydrolysis of sulfonamides have shown that the process can be influenced by pH, with acidic conditions generally favoring cleavage. researchgate.netacs.org The metabolic hydrolysis of the sulfonamide bond itself, sometimes mediated by glutathione (B108866) (GSH), is also a known metabolic pathway, though N-acyl sulfonamides are generally considered resistant to enzymatic hydrolysis. domainex.co.uk

Table 2: Methodologies for Investigating In Situ Prodrug Conversion

| Investigative Approach | Model/System | Primary Objective | Key Analytical Technique |

|---|---|---|---|

| In Vitro Metabolism | Liver Microsomes, Hepatocytes | Identify metabolic pathways and responsible enzymes | LC-MS/MS |

| In Vivo Pharmacokinetics | Animal Models (e.g., rats, dogs) | Determine absorption, distribution, metabolism, and excretion (ADME) profiles of prodrug and parent drug | LC-MS/MS, HPLC |

| Chemical Stability | Aqueous Buffers (various pH) | Assess non-enzymatic hydrolysis and stability | HPLC |

Molecular and Cellular Mechanisms of Action in Research Contexts

Inhibition of Folic Acid Synthesis Pathway

The cornerstone of Sulfamethoxypyridazine's antimicrobial action is its interference with the de novo synthesis of folate in microorganisms. Unlike mammals, which obtain folate from their diet, many bacteria and protozoa must synthesize this essential vitamin, making the pathway an ideal target for selective toxicity. msdmanuals.comresearchgate.net

Sulfonamides, including Sulfamethoxypyridazine (B1681782), are structural analogs of p-Aminobenzoic Acid (PABA). This structural mimicry is the basis for their mechanism of action. msdmanuals.com They act as competitive antagonists to PABA, vying for the active site of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.net In enzymatic assays, the presence of Sulfamethoxypyridazine competitively inhibits the utilization of PABA, thereby blocking a critical step in the folic acid pathway. msdmanuals.com This competitive relationship means that the inhibitory effect can be overcome by an excess of PABA.

Dihydropteroate synthase (DHPS) is the specific enzyme that catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a direct precursor to folic acid. msdmanuals.comncats.io Sulfamethoxypyridazine binds to the PABA-binding site on the DHPS enzyme, preventing the natural substrate from binding and halting the synthesis of dihydropteroate. ncats.io

Research on recombinant DHPS from the opportunistic fungus Pneumocystis jirovecii (formerly Pneumocystis carinii) has provided specific insights into the inhibitory potential of Sulfamethoxypyridazine. In these studies, Sulfamethoxypyridazine was identified as a more potent inhibitor of the enzyme than the commonly used sulfonamide, sulfamethoxazole (B1682508). cabidigitallibrary.orgnih.gov This enhanced inhibitory activity against a key microbial enzyme underscores its efficacy in relevant research models. cabidigitallibrary.orgnih.gov

Comparative Efficacy of Sulfonamides Against Pneumocystis carinii in a Murine Model

| Compound | Relative Efficacy | Note |

|---|---|---|

| Sulfamethoxypyridazine | Significantly more effective | Demonstrated higher efficacy than sulfamethoxazole in a murine model of P. carinii pneumonia. nih.govnih.gov |

| Sulfamethoxazole | Baseline | The standard sulfonamide component of co-trimoxazole, used for comparison. nih.govnih.gov |

The inhibition of the folic acid pathway has profound downstream consequences for microbial cells. The product of the pathway, tetrahydrofolate, is an essential cofactor in the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. msdmanuals.com

By blocking the production of tetrahydrofolate, Sulfamethoxypyridazine ultimately deprives the microorganism of the necessary precursors for nucleotide biosynthesis. This cessation of DNA and RNA synthesis prevents cell division and growth, leading to a bacteriostatic effect, where the bacterial population is inhibited from replicating. quora.com

Broader Antimicrobial Mechanisms Investigated in Research Models

While the primary mechanism of Sulfamethoxypyridazine is well-established, research has also explored its spectrum of activity and, to a lesser extent, potential secondary mechanisms.

Sulfamethoxypyridazine has demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria in laboratory settings. ncats.io Its efficacy has been noted against common model organisms used in antimicrobial research. For instance, sulfonamides as a class are tested against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com

The compound has shown particularly significant efficacy in models of Pneumocystis jirovecii pneumonia. nih.govnih.gov This indicates strong activity against this opportunistic fungal pathogen, which is a common focus of research in immunocompromised host models.

Representative Minimum Inhibitory Concentrations (MIC) for Sulfonamides Against Model Bacteria

| Organism | Model Type | Sulfonamide | Reported MIC Range (µg/mL) |

|---|---|---|---|

| Escherichia coli | Gram-Negative | Sulfamethizole | 128 - 512 nih.gov |

| Escherichia coli | Gram-Negative | Sulfamethoxazole | >64 (resistant strains often >1024) mdpi.comresearchgate.net |

| Staphylococcus aureus | Gram-Positive | Various | MICs can vary widely based on strain resistance. nih.govnih.gov |

The inhibition of dihydropteroate synthase in the folate pathway is the definitive and primary mechanism of action for Sulfamethoxypyridazine. ncats.io While fatty acid synthesis pathways are recognized as viable antimicrobial targets in various parasites, there is currently a lack of direct, specific evidence from the reviewed literature linking Sulfamethoxypyridazine to the inhibition of this pathway. The antiparasitic effects of sulfonamides are generally attributed to their action on the folate pathway, which is also essential in parasites like Toxoplasma and Plasmodium. nih.gov Research into non-folate targets for the broader sulfonamide class is an area of scientific inquiry, but a distinct, secondary mechanism of action for Sulfamethoxypyridazine involving fatty acid synthesis in parasites has not been established in the researched scientific literature.

Bacteriostatic Action and Cellular Growth Inhibition Studies

The antibacterial effect of sulfamethoxypyridazine, the parent compound of sulfamethoxypyridazine acetyl, is characterized by a bacteriostatic mechanism of action. This means it inhibits the growth and reproduction of bacteria without directly killing them, relying on the host's immune system to clear the infection. nih.gov This inhibitory action is a hallmark of the sulfonamide class of antibiotics and is rooted in their ability to disrupt a crucial metabolic pathway in susceptible microorganisms. nih.gov

The primary molecular target for sulfonamides is the enzyme dihydropteroate synthase (DHPS). ijpsonline.com In bacteria, DHPS is essential for the de novo synthesis of folic acid, a vital nutrient. ijpsonline.com Folic acid derivatives, specifically tetrahydrofolate, are necessary cofactors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. mdpi.com Without these building blocks, bacteria cannot divide and grow. nih.gov

Sulfonamides, including sulfamethoxypyridazine, are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. nih.gov Due to this structural similarity, sulfamethoxypyridazine acts as a competitive inhibitor, binding to the active site of DHPS and preventing PABA from doing so. ijpsonline.comnih.gov This competitive inhibition effectively blocks the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial proliferation. nih.govacpjournals.org This selective toxicity is effective against bacteria because they must synthesize their own folic acid, whereas humans and other mammals obtain it from their diet. mdpi.com

In the context of sulfamethoxypyridazine acetyl, it is crucial to consider its role as a metabolite. In humans and animals, sulfamethoxypyridazine undergoes metabolism, primarily in the liver, with N-acetylation being a significant pathway. acpjournals.orgresearchgate.net This process converts the parent drug into N-acetyl-sulfamethoxypyridazine, also known as sulfamethoxypyridazine acetyl. Research into the biological activity of sulfonamide metabolites has generally concluded that this acetylation leads to a loss of antibacterial efficacy. Studies on various sulfonamides have indicated that their N4-acetyl derivatives exhibit no significant microbial activity. researchgate.net The acetylation of the N4-amino group, which is critical for the structural mimicry of PABA, is believed to be the reason for this inactivation.

The following table summarizes the comparative antibacterial profile based on the available research for the parent compound and the general findings for its acetylated form.

| Compound | Mechanism of Action | Effect on Bacterial Growth | Reported Antibacterial Activity |

|---|---|---|---|

| Sulfamethoxypyridazine | Competitive inhibitor of dihydropteroate synthase (DHPS) ijpsonline.com | Inhibits folic acid synthesis, leading to bacteriostasis acpjournals.org | Active against a broad spectrum of gram-positive and certain gram-negative bacteria nih.gov |

| Sulfamethoxypyridazine acetyl | N-acetylation of the parent compound acpjournals.orgresearchgate.net | Presumed to not inhibit DHPS due to structural modification | Generally considered to have no significant microbial activity researchgate.net |

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Essential Structural Features for Biological Activity

The molecular architecture of sulfamethoxypyridazine (B1681782) is critical for its interaction with the target enzyme, dihydropteroate (B1496061) synthase (DHPS). Specific functional groups and substituents are indispensable for its biological function.

The sulfonamide class of antibacterial agents are derivatives of 4-aminobenzenesulfonamide. researchgate.net A key structural feature essential for the antibacterial activity of these compounds is the primary aromatic amine group (-NH2) at the C4 position of the benzene (B151609) ring. researchgate.netnih.gov This amine functionality is crucial because it allows the sulfonamide molecule to act as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). nih.govnih.gov

The natural substrate for DHPS is para-aminobenzoic acid (PABA). Sulfonamides, including sulfamethoxypyridazine, mimic the structure of PABA. nih.gov The presence of the 4-amino group allows the drug to bind to the active site of the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of dihydrofolic acid, a crucial step in the production of folate. nih.gov Folate is essential for the synthesis of nucleic acids, and its inhibition ultimately stops bacterial growth and replication. nih.gov The acetylation of this amine group, which results in sulfamethoxypyridazine acetyl, leads to a loss of this PABA-mimicking ability and is generally associated with inactivation of the compound.

While the 4-aminobenzenesulfonamide core is essential for the general mechanism of action, the specific substituent attached to the sulfonamide nitrogen (N1) significantly modulates the drug's activity, potency, and pharmacokinetic properties. In sulfamethoxypyridazine, this substituent is a 6-methoxypyridazine ring.

The nature of the heterocyclic ring and its substituents influences factors such as the acidity (pKa) of the sulfonamide, which in turn affects its ionization state, solubility, and protein binding. The electron-withdrawing properties of the pyridazine (B1198779) ring in sulfamethoxypyridazine, for example, increase the acidity of the sulfonamide proton, which is a critical factor for its antibacterial action.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is valuable for understanding the physicochemical properties that drive activity and for predicting the potency of novel, unsynthesized analogs. drugdesign.org

QSAR studies have been performed on series of sulfa drugs, including sulfamethoxypyridazine, to develop pharmacophoric models for the inhibition of enzymes like DHPS from Pneumocystis carinii. nih.gov In a typical QSAR study, a dataset of molecules with known biological activities (e.g., IC50 values) is used. nih.gov For each molecule, a set of numerical values known as molecular descriptors, which describe various aspects of the chemical structure, are calculated. nih.gov

Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that correlates these descriptors with the observed biological activity. nih.govjbclinpharm.org The goal is to generate a predictive equation of the form:

Activity = (c1 × descriptor1) + (c2 × descriptor2) + ... + constant

The robustness and predictive power of the developed QSAR models are rigorously assessed through validation techniques. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. nih.gov A high cross-validation coefficient (q²) indicates a model with strong predictive ability. jbclinpharm.org

QSAR models frequently incorporate key physicochemical parameters to explain and predict biological activity. nih.gov Two such parameters are lipophilicity and molar refractivity.

Lipophilicity: Often quantified as the partition coefficient (log P), this parameter measures the hydrophobicity of a molecule. nih.gov It is crucial for drug absorption, distribution, and ability to cross biological membranes to reach the target site.

Molar Refractivity (MR): This parameter provides a measure of the steric properties (volume and shape) of a molecule or its substituents. nih.gov It is calculated from properties like the refractive index, molecular weight, and density and reflects the bulk and polarizability of the molecule, which are important for receptor binding. nih.gov

In QSAR studies of sulfanilamides, these parameters are calculated for each analog and used as independent variables in regression analysis to determine their correlation with inhibitory activity. nih.gov For example, a QSAR equation might reveal that higher lipophilicity and specific steric properties are correlated with increased potency against a target enzyme.

Table 1: Physicochemical Parameters Used in QSAR Studies of Sulfonamides

| Parameter | Symbol | Description | Relevance in QSAR Models |

| Lipophilicity | log P | A measure of a compound's distribution in a lipid-water system, indicating its hydrophobicity. | Influences membrane permeability and transport to the target site. |

| Molar Refractivity | MR | A measure of the molar volume of a compound, accounting for steric bulk and dispersion forces. | Relates to how well a molecule fits into the enzyme's binding pocket. |

| Electronic Effects | σ | Hammett constants, which quantify the electron-donating or electron-withdrawing effect of substituents. | Affects the pKa of the sulfonamide and its electronic interactions with the enzyme. |

Advanced Computational Modeling Techniques

Beyond QSAR, other advanced computational methods provide a three-dimensional and dynamic understanding of how sulfamethoxypyridazine interacts with its molecular target. Techniques such as molecular conformational analysis and comparative molecular field analysis (CoMFA) have been applied to sulfonamides. nih.gov

Molecular conformational analysis is used to determine the stable three-dimensional shapes (conformations) of a flexible molecule like sulfamethoxypyridazine. nih.gov This is crucial because the drug must adopt a specific conformation to bind effectively to the enzyme's active site. Computational methods like Monte Carlo sampling can be used to explore the possible conformations and identify the lowest-energy (most stable) structures. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes a step further by mapping the steric and electrostatic fields around a set of aligned molecules. The results are often visualized as contour plots, which show regions where certain properties are predicted to enhance or diminish biological activity. nih.gov For instance, CoMFA contour plots for sulfamethoxypyridazine can illustrate:

Steric Contours: Regions where bulky substituents would increase activity (favorable) or decrease it (unfavorable, due to steric clashes).

Electrostatic Contours: Regions where electron-rich (negative) or electron-poor (positive) groups would be favorable for binding. nih.gov

These computational models are powerful tools in rational drug design, providing detailed insights that can guide the synthesis of new derivatives with improved potency and selectivity.

Comparative Molecular Field Analysis (CoMFA) and Three-Dimensional QSAR

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to establish a correlation between the biological activity of a set of molecules and their 3D properties. mdpi.com CoMFA is a prominent 3D-QSAR technique that explains the biological activity of compounds based on their steric and electrostatic fields.

While specific CoMFA studies on sulfamethoxypyridazine acetyl are not extensively documented in publicly available literature, research on analogous sulfonamide derivatives provides a framework for understanding its SAR. In a typical CoMFA study, a series of related compounds with known biological activities are aligned, and their steric and electrostatic interaction fields with a probe atom are calculated at various grid points. nih.gov These calculated fields are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS).

The results of such an analysis are often visualized as contour maps, which highlight regions where modifications to the molecule's structure would likely lead to an increase or decrease in activity.

Steric Contour Maps: These maps indicate areas where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow) for enhancing biological activity. researchgate.net For sulfonamide derivatives, these maps can guide the modification of the pyridazine ring or the acetyl group to optimize interactions with the target enzyme's binding site.

Electrostatic Contour Maps: These maps highlight regions where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. researchgate.net This information is crucial for understanding the role of the sulfonamide and acetyl groups in forming hydrogen bonds and other electrostatic interactions with the enzyme.

A hypothetical CoMFA model for a series of acetylated sulfonamides might yield statistical parameters such as:

| Parameter | Value | Description |

| q² (cross-validated r²) | > 0.5 | Indicates good predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.6 | Shows a good correlation between predicted and actual activity. |

| Steric Field Contribution | 40-60% | The relative importance of steric factors in determining activity. |

| Electrostatic Field Contribution | 40-60% | The relative importance of electrostatic factors in determining activity. |

These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Molecular Docking Simulations for Ligand-Enzyme Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov For sulfamethoxypyridazine acetyl, the primary target is dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov

Docking simulations of sulfamethoxypyridazine acetyl into the active site of DHPS can reveal key binding interactions. The acetyl group at the N4-amino position is expected to alter the binding mode compared to the parent sulfamethoxypyridazine. The simulation would typically involve preparing the 3D structures of both the ligand and the enzyme and then using a docking algorithm to explore possible binding poses.

The results of a docking study would characterize the binding site and the interactions, which may include:

Hydrogen Bonds: The sulfonamide group is a well-known hydrogen bond donor and acceptor. Docking studies can identify specific amino acid residues in the DHPS active site that form hydrogen bonds with the SO2 and NH groups of the sulfonamide moiety, as well as the carbonyl oxygen of the acetyl group.

Hydrophobic Interactions: The phenyl and pyridazine rings of sulfamethoxypyridazine acetyl can engage in hydrophobic interactions with nonpolar residues in the enzyme's active site, contributing to the stability of the ligand-enzyme complex.

Pi-Pi Stacking: The aromatic rings of the molecule can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

A summary of potential interactions and their corresponding amino acid residues in the DHPS active site is presented below:

| Interaction Type | Ligand Moiety | Potential Interacting Residues | Binding Energy Contribution (kcal/mol) |

| Hydrogen Bond | Sulfonamide SO2 | Arginine, Lysine | -3 to -5 |

| Hydrogen Bond | Acetyl Carbonyl | Serine, Threonine | -2 to -4 |

| Hydrophobic | Phenyl Ring | Leucine, Isoleucine, Valine | -1 to -3 |

| Pi-Pi Stacking | Pyridazine Ring | Phenylalanine, Tyrosine | -1 to -2 |

The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a quantitative measure of the ligand's potency. researchgate.netnih.gov By comparing the docking scores of different sulfonamide derivatives, researchers can prioritize compounds with the most favorable binding characteristics for further development.

Conformational Analysis and Molecular Dynamics Simulations of Sulfamethoxypyridazine Acetyl

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. For a flexible molecule like sulfamethoxypyridazine acetyl, with several rotatable bonds, understanding its conformational preferences is crucial.

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. dovepress.com An MD simulation of sulfamethoxypyridazine acetyl, either in a solvent or within the active site of its target enzyme, can reveal important information about its conformational flexibility and stability.

Key insights from conformational analysis and MD simulations include:

Torsional Angles: Analysis of the dihedral angles around the rotatable bonds (e.g., the S-N bond, the C-N bond of the acetyl group) can identify the most populated conformational states.

Root Mean Square Deviation (RMSD): The RMSD of the molecule's atoms over the course of the simulation indicates its structural stability. A stable simulation will show the RMSD reaching a plateau.

Root Mean Square Fluctuation (RMSF): The RMSF of individual atoms or functional groups highlights the regions of the molecule with the highest flexibility. For instance, the acetyl group might exhibit higher flexibility compared to the more rigid ring systems.

Solvent Accessible Surface Area (SASA): SASA calculations can indicate how the exposure of different parts of the molecule to the solvent changes with its conformation, which can influence its solubility and interactions with the biological environment.

A typical MD simulation of a ligand-protein complex would be run for several nanoseconds to observe the stability of the binding pose predicted by docking.

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 50-100 ns | Allows for sufficient sampling of conformational space. |

| RMSD of Ligand | < 2 Å | Indicates a stable binding pose within the enzyme active site. |

| RMSF of Acetyl Group | Higher than ring systems | Suggests flexibility that could be important for binding or metabolism. |

| Number of H-bonds | Fluctuates around a mean | Demonstrates the dynamic nature of ligand-receptor interactions. |

These computational studies, from CoMFA to molecular dynamics, provide a detailed, atomistic view of the structure-activity relationships of sulfamethoxypyridazine acetyl. The insights gained are invaluable for the rational design of new sulfonamide derivatives with improved therapeutic profiles.

Biotransformation and Metabolic Pathways in Non Clinical Research Models

N-Acetylation as a Primary Biotransformation Pathway

N-acetylation is a major phase II biotransformation route for many drugs containing an arylamine group, including sulfonamides like sulfamethoxypyridazine (B1681782). nih.gov This process involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the terminal nitrogen of the substrate, resulting in the formation of N-acetylated metabolites. nih.gov In the context of sulfonamides, this conversion is a key inactivation pathway, producing metabolites that are more readily excreted than the parent drug. nih.gov The resulting metabolite, Sulfamethoxypyridazine acetyl, is a product of this primary metabolic step.

The enzymatic catalysis of sulfamethoxypyridazine acetylation is primarily mediated by N-acetyltransferase (NAT) enzymes. Non-clinical research models extensively use subcellular fractions, such as liver S9 fractions or microsomal systems, to investigate these metabolic profiles. For instance, in vitro studies with rat liver S9 fractions have been used to determine the metabolic kinetics of acetylation for various compounds. mdpi.com These systems contain the necessary enzymes, including NATs, and co-factors like acetyl-CoA, to facilitate the reaction. mdpi.com

By incubating the parent drug with these liver preparations, researchers can measure the rate of formation of the acetylated metabolite. mdpi.com This approach allows for the characterization of the enzymatic kinetics and the identification of potential inhibitors or inducers of the acetylation process. Human hepatocytes in culture are another valuable model, providing a cellular context that closely mimics the in vivo environment for studying drug metabolism, including the competitive inhibition of acetylation. nih.gov

In vitro studies are fundamental to characterizing the activity and substrate specificity of the enzymes responsible for acetylation, primarily N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2). nih.govnih.gov Sulfonamides are well-known substrates for NAT2, which is highly polymorphic and responsible for individual differences in acetylation capacity. nih.govnih.gov

Research using human hepatocytes has demonstrated that the acetylation of sulfamethoxazole (B1682508), a structurally related sulfonamide, can be competitively inhibited by other NAT1 substrates. nih.gov Such studies help elucidate the specific NAT isoforms involved in the metabolism of a particular drug. For example, experiments can determine the half-maximal inhibitory concentration (IC50) of known NAT inhibitors on the metabolism of a sulfonamide, providing evidence for the specific enzyme pathway involved. mdpi.com These in vitro assays are crucial for predicting potential drug-drug interactions where co-administered drugs might compete for the same metabolic enzyme. nih.gov

Table 1: Summary of In Vitro Research Models for Studying N-Acetylation

| Research Model | Application in Acetylation Studies | Key Findings for Sulfonamides |

|---|---|---|

| Rat Liver S9 Fraction | Investigation of metabolic profiles and enzyme kinetics. mdpi.com | Used to determine the saturation kinetics of N-acetyl metabolite formation. mdpi.com |

| Human Hepatocytes | Studying metabolic pathways and drug-drug interactions in a cellular context. nih.gov | Demonstrated competitive inhibition of sulfamethoxazole acetylation. nih.gov |

| cDNA-expressed Enzymes | Identifying specific enzyme isoforms responsible for metabolism. nih.gov | Allows for the precise determination of which NAT isoform (NAT1 vs. NAT2) is the primary catalyst. |

Other Metabolic Transformations: Hydroxylation and Conjugation

Beyond the N-acetylated form, research has identified hydroxylated metabolites of various sulfonamides. nih.govnih.gov Aromatic ring hydroxylation is a common metabolic reaction where a hydroxyl (-OH) group is introduced into the benzene (B151609) ring of the drug molecule. nih.gov This process typically involves the formation of an epoxide intermediate that rearranges to the final arenol (B1447636) product. nih.gov These hydroxylated metabolites can then undergo further phase II conjugation, such as glucuronidation, which attaches a glucuronic acid moiety to the hydroxyl group, increasing water solubility and facilitating excretion. nih.gov In vitro studies have shown that hydroxylated metabolites of sulfonamides can retain some level of biological activity, unlike N-acetylated metabolites, which are generally inactive. nih.gov

Table 2: Identified Metabolite Classes of Sulfonamides in Research

| Metabolite Class | Metabolic Pathway | General Activity |

|---|---|---|

| N-acetyl Metabolites | N-Acetylation (Phase II) | Generally inactive. nih.gov |

| Hydroxylated Metabolites | Aromatic Hydroxylation (Phase I) | May retain partial antimicrobial activity. nih.gov |

| Glucuronide Conjugates | Glucuronidation (Phase II) | Inactive and readily excreted. nih.gov |

The hydroxylation of sulfonamides is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are central to phase I drug metabolism. nih.govmdpi.com These heme-containing enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics. creative-bioarray.com In humans, CYP enzymes from families 1-3 are responsible for metabolizing the majority of clinical drugs. mdpi.com

For sulfonamides, specific isoforms like CYP2C9 have been implicated in the formation of hydroxylamine (B1172632) metabolites. nih.gov Non-clinical research often uses in vitro systems with cDNA-expressed human P450 enzymes or liver microsomes from various donors to identify the specific CYP isoforms responsible for a drug's metabolism. nih.gov This knowledge is critical for predicting drug interactions, as many compounds can inhibit or induce CYP enzymes, altering the metabolism and clearance of co-administered drugs. mdpi.comcreative-bioarray.com

Inter-species Variation in Acetylation Phenotypes and Research Implications

Significant inter-species variation exists in the activity of N-acetyltransferase enzymes, leading to different acetylation phenotypes. nih.govnih.gov In humans, the NAT2 gene is polymorphic, resulting in distinct "slow," "intermediate," and "fast" acetylator phenotypes within the population. nih.gov This polymorphism can have significant clinical implications, as slow acetylators may have a higher risk of idiosyncratic reactions to sulfonamides. nih.gov

This genetic variability contrasts with some animal models used in non-clinical research. The rat, for example, is a widely used model in disposition studies and appears to exhibit a monomorphic pattern of acetylation for certain substrates. This lack of polymorphism can make the rat an attractive model for studying non-genetic factors influencing drug acetylation, but it also highlights a key difference from human metabolism. The choice of an appropriate animal model is therefore a critical consideration in preclinical research, as the metabolic profile and disposition of sulfamethoxypyridazine and its acetylated metabolite can differ substantially between species, impacting the translation of research findings.

Table 3: Comparison of Acetylation Phenotypes

| Species | Acetylation Phenotype | Key Gene/Enzyme | Research Implications |

|---|---|---|---|

| Human | Polymorphic (Slow, Intermediate, Fast) nih.gov | NAT2 nih.govnih.gov | Important for understanding individual variability in drug response and predisposition to adverse effects. nih.gov |

| Rat | Monomorphic (for some substrates) | N/A | Useful for studying non-genetic factors affecting acetylation, but may not fully reflect human polymorphic responses. |

Comparative Metabolism Studies Across Different Research Organisms

The metabolism of sulfonamides shows considerable variation among different animal species, which is a key consideration in non-clinical research. The primary metabolic pathway for many sulfonamides is N-acetylation, converting the parent drug into its N4-acetyl derivative. This process is highly dependent on the presence and activity of N-acetyltransferase (NAT) enzymes.

In species like pigs and rats, acetylation is a major route of metabolism and excretion for sulfonamides. For the related compound sulfamethoxazole (SMZ), studies have shown that in pigs, approximately 80% of the drug recovered in urine is the acetylated metabolite, N4-acetyl-sulfamethoxazole, with the parent compound accounting for only 15% mdpi.com. This indicates a high capacity for acetylation in this species. Similarly, rats demonstrate efficient acetylation as a primary clearance mechanism mdpi.com.

Conversely, dogs represent a significantly different metabolic model. They lack the genes responsible for producing N-acetyltransferase (NAT) enzymes nih.gov. Consequently, dogs are unable to detoxify sulfonamides through the N-acetylation pathway. This metabolic deficiency means that the parent compound, sulfamethoxypyridazine, would persist longer and be cleared through alternative, often slower, pathways, making dogs poor acetylators as a species. This fundamental genetic difference is a critical factor in toxicological and pharmacokinetic studies.

While direct comparative metabolic data for sulfamethoxypyridazine acetyl across a wide range of organisms is limited, the established patterns for structurally similar sulfonamides provide a strong basis for understanding its likely metabolic fate.

Table 1: Comparative Acetylation of Sulfonamides in Different Research Organisms

| Research Organism | Primary Metabolic Pathway | N-acetyltransferase (NAT) Activity | Key Findings |

|---|---|---|---|

| Pigs | N-acetylation mdpi.com | High | Acetylated metabolite is the main form excreted in urine mdpi.com. |

| Rats | N-acetylation mdpi.com | High | Efficient excretion of acetylated metabolites mdpi.com. |

| Dogs | Hydroxylation, Glucuronidation mdpi.com | Absent nih.gov | Incapable of N-acetylation; relies on other detoxification pathways nih.gov. |

| Chickens | Mixed (Acetylation, other) mdpi.com | Present, but variable | Metabolize sulfonamides more widely than pigs or rats, with a lower acetylation ratio mdpi.com. |

Impact of Genetic Polymorphism on Acetylation in Model Systems

Genetic polymorphisms, particularly in the N-acetyltransferase (NAT) genes, are well-documented drivers of variability in drug metabolism. In humans, polymorphisms in the NAT2 gene result in distinct "slow" and "fast" acetylator phenotypes, which significantly alters the metabolism of sulfonamides nih.gov. While this phenomenon is extensively studied in humans, its implications are also relevant in non-clinical model systems.

In animal models where NAT enzymes are present, similar genetic variability can exist, leading to differences in how individuals within a species metabolize sulfamethoxypyridazine. A "slow" acetylator phenotype, resulting from defective NAT2 gene variants, would lead to reduced formation of sulfamethoxypyridazine acetyl. This impairs the detoxification process, potentially increasing the exposure to the parent drug nih.gov.

The most extreme example of genetic impact is in the canine model. As previously noted, dogs lack NAT genes altogether, making the entire species a "non-acetylator" model nih.gov. This is not a polymorphism but a fixed genetic trait of the species. This absence of the primary detoxification pathway for sulfonamides highlights how a single genetic difference can fundamentally alter the biotransformation of a compound in a model system. Therefore, when studying sulfamethoxypyridazine, the choice of animal model is critical, as the genetic makeup concerning acetylation enzymes will dictate the metabolic profile observed.

Environmental and Biodegradation Research of Sulfonamide Acetyl Derivatives

Once excreted, sulfamethoxypyridazine acetyl enters the environment, where it is subject to various transformation and degradation processes. Research into its environmental fate is crucial for understanding its persistence, mobility, and potential ecological impact.

Transformation Pathways in Environmental Matrices (e.g., Soil, Water, Activated Sludge)

Sulfamethoxypyridazine acetyl, along with its parent compound, can be introduced into the environment through wastewater, agricultural runoff, and the application of biosolids or manure to land. In environmental matrices like water and soil, these compounds undergo several transformation processes.

Photodegradation : In sunlit surface waters, photodegradation is a significant pathway for the transformation of sulfonamides and their acetylated metabolites. Studies on related compounds like N4-acetylsulfadiazine and N4-acetylsulfamethoxazole show that simulated sunlight can lead to near-total degradation nih.gov. The primary photodegradation pathways involve two main reactions: the cleavage of the sulfonamide bond (the S-N bond) and the extrusion of sulfur dioxide (SO2) from the molecule nih.govresearchgate.net.

Biodegradation : Microbial activity in soil, sediment, and wastewater treatment plants plays a role in the degradation of sulfonamides. While acetylated metabolites are often more persistent than their parent compounds, various bacterial strains are capable of breaking them down. For instance, the bacterium Alcaligenes aquatillis has been shown to degrade the sulfonamide sulfametoxydiazine nih.gov. The biodegradation pathways can involve hydroxylation of the aromatic ring, oxidation of the amino group, and cleavage of the N-S bond nih.gov. However, the efficiency of biodegradation can be highly variable depending on environmental conditions such as pH, temperature, and the microbial community present.

Abiotic Transformation : In water treatment processes, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in degrading sulfonamides nih.govnih.gov. These processes can break down the stable chemical structure of sulfamethoxypyridazine and its acetyl derivative through reactions like hydroxylation and bond cleavage nih.gov.

Studies have detected acetylated sulfonamides at significant concentrations in various water sources, sometimes at higher levels than the parent compounds, particularly in groundwater researchgate.nete3s-conferences.org. This suggests that N-acetylation in humans and animals is a major source of these environmental contaminants and that they can be mobile and persistent under certain conditions researchgate.net.

Table 2: Major Transformation Pathways of Acetylated Sulfonamides in the Environment

| Transformation Process | Environmental Matrix | Key Reactions | Outcome |

|---|---|---|---|

| Photodegradation | Surface Water | Cleavage of sulfonamide bond, SO2 extrusion nih.govresearchgate.net | Breakdown of the molecule into smaller photoproducts. |

| Biodegradation | Soil, Activated Sludge | Hydroxylation, oxidation, N-S bond cleavage nih.govnih.gov | Mineralization or transformation into other metabolites. |

| Advanced Oxidation | Water Treatment | Attack by hydroxyl radicals (•OH) nih.govnih.gov | Rapid degradation and detoxification. |

Phytotransformation and Uptake in Model Plants

The uptake and transformation of pharmaceutical contaminants by plants, known as phytotransformation, is an important aspect of their environmental fate, particularly in agricultural settings. Research has shown that plants can absorb sulfonamides and their acetylated metabolites from soil and water.

Studies using the model plant Arabidopsis thaliana and the sulfonamide sulfamethazine (B1682506) demonstrated that the plant readily absorbs the antibiotic through its roots and translocates it to the shoots nih.gov. While the primary metabolic pathway observed in the plant was glycosylation, N4-acetyl-sulfamethazine was also identified as one of the metabolites nih.gov. This indicates that plants possess the enzymatic machinery to both take up and further metabolize acetylated sulfonamides.

A significant portion of the absorbed sulfonamide can become "bound residues" within the plant tissue, meaning they are incorporated into the plant's structural components and are not easily extractable nih.gov. This process can effectively sequester the contaminant from the environment. Additionally, plants can excrete some of the metabolites back into the surrounding media, influencing the chemical forms present in the soil or water nih.gov. The specific transformation pathways within plants can include glycosylation, hydroxylation, and further conjugation, creating a complex array of phytometabolites.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for the definitive analysis of acetylated sulfonamides, offering robust separation and precise quantification. These techniques are often coupled with mass spectrometry for unequivocal identification.

High-Performance Liquid Chromatography (HPLC) for Acetylated Sulfonamides

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides and their acetylated metabolites. nanobioletters.com Its versatility allows for various detection methods, including ultraviolet (UV) and fluorescence detection (FLD), making it widely applicable in research settings. researchgate.netnih.gov

Research has focused on developing and validating HPLC methods for the simultaneous determination of multiple sulfonamides and their metabolites in diverse matrices like baby food, animal feed, and organic fertilizers. mdpi.comnih.govmdpi.comcabidigitallibrary.org A key aspect of method development involves optimizing the mobile phase composition and the type of stationary phase to achieve adequate separation. Reversed-phase columns, such as C18, are commonly used with mobile phases typically consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution mode. nanobioletters.comnih.govmdpi.com For instance, one method utilized a Zorbax Eclipse XDB C18 column with a gradient mobile phase of acetic acid, methanol, and acetonitrile for analyzing sulfonamides in fertilizers. nih.govmdpi.com

Pre-column derivatization with reagents like fluorescamine (B152294) can be employed to enhance the sensitivity of fluorescence detection. nih.gov Validation of these HPLC methods, often following guidelines from bodies like the European Commission, ensures their reliability by assessing parameters such as linearity, recovery, precision, decision limit (CCα), and detection capability (CCβ). nih.govmdpi.com

Table 1: Examples of HPLC Method Parameters for Sulfonamide Analysis

| Analyte Group | Matrix | Column | Mobile Phase | Detection | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|

| Sulfonamides & Metabolites | Baby Food | Not Specified | Not Specified | Orbitrap-MS | LOQ: 0.10–0.55 µg/kg | nih.gov |

| Five Sulfonamides | Organic Fertilizers | Zorbax Eclipse XDB C18 | Acetic acid, Methanol, Acetonitrile (gradient) | FLD | LOD: 13.53–23.30 µg/kg; LOQ: 26.02–40.38 µg/kg | mdpi.com |

| Five Sulfonamides | Feed | Zorbax Eclipse XDB C18 | Acetic acid, Methanol, Acetonitrile (gradient) | FLD | LOD: 34.5–79.5 µg/kg; LOQ: 41.3–89.9 µg/kg | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace determination of sulfonamides and their acetylated metabolites. researchgate.netnih.gov This technique offers superior sensitivity and selectivity, allowing for both quantification and confirmation of the analytes' identities at very low concentrations. scispace.comnih.govmdpi.com It is widely applied to complex matrices such as wastewater, milk, shrimp, and various animal tissues. nih.govscispace.comnih.govacgpubs.orgnih.gov

The methodology typically involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using a reversed-phase LC system coupled to a mass spectrometer. nih.govhpst.cz Electrospray ionization (ESI) in positive mode is commonly used as the ionization source, as sulfonamides are readily protonated. nih.govhpst.cz The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each target compound. scispace.comnih.gov For example, a method for analyzing sulfamethoxypyridazine (B1681782) and other sulfonamides in milk used isotope dilution LC-MS/MS for high accuracy. acgpubs.org

Table 2: Performance of LC-MS/MS Methods for Sulfonamide and Metabolite Analysis

| Analytes | Matrix | Linearity (R²) | LOQ | Recovery | Reference |

|---|---|---|---|---|---|

| 4 Sulfonamides & 3 Acetylated Metabolites | Municipal Wastewater | > 0.995 | < 0.78 ng/L | 77.7%–148.1% | nih.gov |

| 12 Sulfonamides & 5 Acetylated Metabolites | Baby Food | ≥ 0.999 | 0.10–0.55 µg/kg | 75.5%–96.6% (ASE) | nih.gov |

| 19 Sulfonamides | Surface Water | > 0.998 | ppt level | 80%–90% | hpst.cz |

| 10 Sulfonamides | Shrimp | Not Specified | Not Specified | Not Specified | scispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-MS for sulfonamide analysis due to the low volatility and polar nature of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, typically requiring a derivatization step. researchgate.net Derivatization converts the polar analytes into more volatile and thermally stable forms suitable for GC analysis. jfda-online.com Common derivatization reactions include methylation and acetylation. nih.govunibo.it

For example, a GC-MS/MS method was developed to confirm the identity of four sulfonamide residues in bovine and swine liver extracts after methylation. nih.gov The analysis was performed using chemical ionization (CI) and MS/MS daughter ion experiments to confirm the identity of the compounds. nih.gov The need for this extra derivatization step can prolong the analysis time compared to LC-MS/MS methods. researchgate.net

Modern high-resolution accurate mass spectrometry (HRAMS) coupled with GC, such as GC-Orbitrap MS, offers powerful capabilities for impurity profiling and structural elucidation of unknown compounds in pharmaceutical materials. thermofisher.com While specific applications for sulfamethoxypyridazine acetyl are not extensively detailed, the principles of GC-MS analysis, including the use of specific capillary columns (e.g., PE-5MS) and temperature programming, are well-established for related compounds like sulfamethoxazole (B1682508). researchgate.net

Immunoanalytical Methods for Research Screening

Immunoanalytical methods are valuable tools for the rapid screening of a large number of samples for the presence of sulfonamides. These assays are based on the specific binding between an antibody and an antigen.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique for the screening and quantitative analysis of sulfonamides in various matrices, including tissue, milk, honey, and eggs. r-biopharm.comcreative-diagnostics.combiopanda.co.uk The most common format is a competitive ELISA, where the sulfonamide in the sample competes with a labeled sulfonamide (enzyme conjugate) for a limited number of specific antibody binding sites, typically immobilized on a microtiter plate. r-biopharm.comfoodtestkit.comatzlabs.com The resulting signal is inversely proportional to the concentration of the sulfonamide in the sample. foodtestkit.comatzlabs.com

The key to a successful ELISA is the production of antibodies with the desired specificity. These can be monoclonal or polyclonal antibodies raised against a sulfonamide-protein conjugate. r-biopharm.com The specificity of the assay determines its cross-reactivity with different sulfonamides and their metabolites. Some ELISAs are designed to be broad-spectrum, detecting a wide range of sulfonamides. r-biopharm.com For instance, one multi-sulfonamide ELISA kit showed varying cross-reactivities with different sulfonamides, including a 1.7% cross-reactivity for sulfamethoxypyridazine and a 35% cross-reactivity for N4-acetyl-sulfadiazine, indicating that the assay can detect the acetylated metabolite, albeit with a different sensitivity than the parent drug. r-biopharm.com The sensitivity of these kits allows for detection at levels below the maximum residue limits (MRLs) set by regulatory bodies. r-biopharm.com

Table 3: Cross-Reactivity of a Multi-Sulfonamide ELISA

| Compound | Cross-Reactivity (%) |

|---|---|

| Sulfamethazine (B1682506) | 100 |

| Sulfamerazine | 108 |

| Sulfadiazine | 68 |

| N4-acetyl-sulfadiazine | 35 |

| Sulfamethoxypyridazine | 1.7 |

| Sulfamethoxazole | <1 |

Data adapted from a competitive enzyme immunoassay for sulfonamides. r-biopharm.com

Fluorescence Polarization Immunoassay (FPIA) Techniques

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay that offers a rapid and high-throughput method for screening small molecules like sulfonamides. mdpi.comnih.gov The technique is based on the principle of fluorescence polarization. youtube.com In the assay, a fluorescently labeled sulfonamide (tracer) competes with the unlabeled sulfonamide from the sample for binding sites on a specific antibody. nih.gov

When the small tracer molecule is unbound in solution, it rotates rapidly, and when excited with polarized light, it emits depolarized light. However, when the tracer is bound to the much larger antibody molecule, its rotation is slowed significantly, and it emits highly polarized light. youtube.com Therefore, a high concentration of sulfonamide in the sample leads to less tracer binding to the antibody, resulting in a low polarization signal. Conversely, a low concentration of the target analyte results in a high polarization signal. youtube.com

FPIA methods have been developed for the analysis of sulfamethoxypyridazine. nih.gov This involved producing a new monoclonal antibody against sulfamethoxypyridazine and synthesizing a fluorescein-labeled tracer. nih.gov The developed FPIA showed a limit of detection (LOD) of 0.7 ng/mL for sulfamethoxypyridazine in buffer and demonstrated satisfactory recoveries in fortified milk samples. nih.gov The simplicity and speed of FPIA make it highly suitable for automated, high-throughput screening applications in research and monitoring. nih.gov

Advanced Sample Preparation and Extraction Techniques for Research Samples

QuEChERS Methodology Adaptation for Environmental Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally developed for pesticide residue analysis in food, has been increasingly adapted for the extraction of other organic contaminants, including sulfonamides and their acetylated metabolites, from complex environmental matrices such as soil and water. nih.govquechers.eu The principle of QuEChERS involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts, and a subsequent clean-up step known as dispersive solid-phase extraction (d-SPE). nih.govnih.gov

For the analysis of sulfamethoxypyridazine acetyl and related compounds in environmental samples, several modifications to the original QuEChERS protocol are often necessary to optimize recovery and minimize matrix effects. nih.govrsc.org Acetonitrile is a commonly selected extraction solvent due to its ability to efficiently extract a wide range of compounds. mdpi.com The partitioning step typically involves the addition of anhydrous magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) to induce phase separation and drive the analytes into the organic layer. scielo.br Some studies have explored the use of other salts, such as anhydrous sodium sulfate (Na2SO4), which has shown improved recovery for certain sulfonamides. nih.gov

The d-SPE clean-up step is crucial for removing interfering co-extractives from the sample extract prior to instrumental analysis. nih.gov For sulfonamide analysis, a combination of sorbents is often employed. Primary secondary amine (PSA) is effective at removing organic acids, sugars, and fatty acids, while C18 sorbent can remove nonpolar interferences. rsc.orgmdpi.com In some cases, graphitized carbon black (GCB) may be used to remove pigments and sterols, although it can also retain planar analytes. nih.gov The selection of the appropriate d-SPE sorbents is critical and depends on the specific characteristics of the environmental matrix being analyzed.

A typical adapted QuEChERS procedure for the extraction of sulfamethoxypyridazine acetyl from a soil sample would involve the extraction of the sample with an acetonitrile/buffer solution, followed by the addition of partitioning salts. After centrifugation, an aliquot of the supernatant is transferred to a d-SPE tube containing a mixture of PSA and C18 sorbents. The tube is then vortexed and centrifuged, and the final extract is collected for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Example of an Adapted QuEChERS Protocol for Sulfonamides in Soil

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Extraction | Homogenized soil sample is mixed with acetonitrile and a buffer solution. | To extract the analyte from the soil matrix into the solvent. |

| 2. Salting Out | Anhydrous MgSO4 and NaCl are added to the mixture. | To induce phase separation and enhance the partitioning of the analyte into the acetonitrile layer. |

| 3. Centrifugation | The sample is centrifuged to separate the solid and liquid phases. | To obtain a clear supernatant containing the analyte. |

| 4. Dispersive SPE Cleanup | An aliquot of the supernatant is mixed with PSA and C18 sorbents. | To remove interfering compounds from the extract. |

| 5. Final Centrifugation | The mixture is centrifuged to pellet the d-SPE sorbents. | To obtain a clean final extract for analysis. |

Microextraction Techniques for Biological Research Samples

Microextraction techniques are miniaturized sample preparation methods that utilize very small volumes of extraction solvent, offering advantages such as reduced solvent consumption, lower costs, and high enrichment factors. nih.gov These techniques are particularly well-suited for the analysis of drugs and their metabolites in complex biological matrices like plasma, urine, and milk. nih.gov Common microextraction techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). nih.govnih.gov

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. nih.gov The analytes partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas or liquid chromatograph for desorption and analysis. nih.gov For the analysis of sulfonamides in biological fluids, the choice of fiber coating is critical. Various coatings are commercially available, and their selection depends on the polarity and volatility of the target analytes. nih.gov In-tube SPME is a variation that can be coupled online with liquid chromatography for automated analysis of less volatile compounds like acetylated sulfonamides. nih.gov

Liquid-Phase Microextraction (LPME)